methyl5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate is a chemical compound with a unique structure that includes a cyclopropyl group, a methylpropyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate typically involves the reaction of cyclopropyl ketones with appropriate reagents to form the oxazole ring. One common method includes the condensation of cyclopropyl ketones with hydroxylamine hydrochloride in the presence of a base, followed by esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as condensation, cyclization, and esterification, with careful control of temperature, pH, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acids, while reduction can produce reduced oxazole derivatives .
Scientific Research Applications
Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-cyclopropyl-4-(2-methylthio-4-trifluoromethyl)benzoyl isoxazole: This compound shares a similar oxazole ring structure but includes different substituents, leading to distinct chemical and biological properties.
Trifluoromethylpyridines: These compounds also contain heterocyclic rings and are used in similar applications, such as agrochemicals and pharmaceuticals.
Uniqueness
Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropyl and methylpropyl groups contribute to its stability and potential as a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-7(2)6-9-10(12(14)15-3)13-16-11(9)8-4-5-8/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFWJBVDLQRRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(ON=C1C(=O)OC)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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